molecular formula C7H7ClN2O B188563 2-Chlorobenzohydrazide CAS No. 5814-05-1

2-Chlorobenzohydrazide

Cat. No. B188563
CAS RN: 5814-05-1
M. Wt: 170.59 g/mol
InChI Key: KPPNLSKVTKSSTG-UHFFFAOYSA-N
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Description

2-Chlorobenzohydrazide is a chemical compound with the molecular formula C7H7ClN2O. Its molecular weight is 170.596 . It is also known by other names such as 2-Chlorobenzhydrazide, o-Chlorobenzhydrazide, and Benzoic acid, 2-chloro-, hydrazide .


Molecular Structure Analysis

The molecular structure of 2-Chlorobenzohydrazide consists of a chlorophenyl and a formic hydrazide unit. These units are almost planar and are oriented with respect to each other at dihedral angles .


Physical And Chemical Properties Analysis

2-Chlorobenzohydrazide is a white to off-white powder . It has a molecular weight of 170.6 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

1. Potential in Brain Disorders Treatment

A study by Avram et al. (2021) explored the synthesis of new Schiff bases using derivatives of 2-chlorobenzohydrazide. These compounds showed promise as potentially effective treatments for neurodegenerative disorders, particularly Alzheimer’s disease. The study utilized bioinformatics tools to determine the drug-like features of these compounds and their potential as neuropsychiatric drugs.

2. Structural Characteristics and Hydrogen Bonding

Research on substituted benzohydrazides, including 2-chlorobenzohydrazide, has revealed their ability to form complex molecular structures through hydrogen bonding. For example, Wardell et al. (2006) demonstrated how 2-chlorobenzohydrazide molecules can link into chains and frameworks through hydrogen bonds, indicating its potential in developing complex molecular structures.

3. Vibrational Spectroscopic Studies and Quantum Chemical Computations

The molecular vibrations of o-chlorobenzohydrazide, a related compound, were studied by Gobinath & Xavier (2014). This research involved analyzing the compound's vibrational data and comparing it with theoretical wavenumbers derived from quantum chemical studies. Such studies are vital for understanding the molecular properties and potential applications of these compounds in various fields.

4. Structural Characterization and Crystal Structures

Studies like those conducted by Lei & Fu (2011) and Wang, You, & Wang (2011) focus on the synthesis and structural characterization of compounds derived from 2-chlorobenzohydrazide. These studies provide insights into the molecular and crystal structures of such compounds, which are crucial for their potential application in various scientific fields.

5. Antimicrobial and Anti-inflammatory Activities

Compounds derived from 2-chlorobenzohydrazide have been explored for their antimicrobial and anti-inflammatory activities. For instance, Karegoudar et al. (2008) synthesized a series of compounds involving 2-chlorobenzohydrazide and evaluated their biological activities. Such studies highlight the potential of these compounds in medical and pharmacological applications.

Safety and Hazards

2-Chlorobenzohydrazide is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

Relevant Papers A paper titled “2-Chloro-benzohydrazide” was found during the search . This paper discusses the crystal structure of 2-Chlorobenzohydrazide and provides some insights into its geometric properties . Further analysis of this paper could provide more detailed information about the compound.

properties

IUPAC Name

2-chlorobenzohydrazide
Source PubChem
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InChI

InChI=1S/C7H7ClN2O/c8-6-4-2-1-3-5(6)7(11)10-9/h1-4H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPNLSKVTKSSTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40206882
Record name 2-Chlorobenzohydrazide
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Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorobenzohydrazide

CAS RN

5814-05-1
Record name 2-Chlorobenzoic acid hydrazide
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Record name 2-Chlorobenzohydrazide
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Record name 5814-05-1
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Record name 2-Chlorobenzohydrazide
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Record name 2-CHLOROBENZOHYDRAZIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of 2-Chlorobenzohydrazide?

A1: 2-Chlorobenzohydrazide has the molecular formula C7H7ClN2O and a molecular weight of 170.60 g/mol. [] Its structure comprises a chlorophenyl ring attached to a hydrazide functional group (-CONHNH2). This structure often allows for various hydrogen bonding interactions, influencing its crystal packing and potential interactions with biological targets.

Q2: How does the structure of 2-Chlorobenzohydrazide influence its crystal packing?

A2: The chlorophenyl and formic hydrazide units within 2-Chlorobenzohydrazide are nearly planar. [] These units adopt specific orientations relative to each other, influenced by the chlorine atom's position. In its crystal structure, 2-Chlorobenzohydrazide molecules form polymeric chains extending along a specific crystallographic axis due to N—H⋯O and N—H⋯N hydrogen bonds. []

Q3: What types of chemical reactions can 2-Chlorobenzohydrazide undergo?

A3: 2-Chlorobenzohydrazide readily reacts with aldehydes and ketones to form Schiff base compounds, a crucial class of molecules in medicinal chemistry. [] For example, reacting 2-Chlorobenzohydrazide with 2-methoxybenzaldehyde yields 2-chloro-N'-(2-methoxybenzylidene)benzohydrazide. [] Further chemical transformations on these Schiff bases can lead to various heterocyclic compounds, expanding their potential applications.

Q4: Can 2-Chlorobenzohydrazide be used to synthesize compounds with potential antimicrobial activity?

A4: Yes, research indicates that incorporating 2-Chlorobenzohydrazide as a building block can lead to compounds exhibiting antimicrobial activity. For example, synthesizing thiazolo[3,2-b][1,2,4]triazoles using 2-Chlorobenzohydrazide as a starting material resulted in compounds showing promising antibacterial and antifungal activities. [] Furthermore, vanadium(V) complexes incorporating hydrazone ligands derived from 2-Chlorobenzohydrazide demonstrated notable antimicrobial activity against various bacterial and fungal strains. []

Q5: What role do substituents on the hydrazone ligands play in the antimicrobial activity of vanadium(V) complexes?

A5: Studies suggest that the presence of halogen substituents, such as bromine and chlorine, on the hydrazone ligands derived from 2-Chlorobenzohydrazide can enhance the antimicrobial activity of the resulting vanadium(V) complexes. [] This observation highlights the potential for tailoring the biological activity of these complexes through structural modifications.

Q6: Beyond antimicrobial activity, what other biological activities have been investigated for derivatives of 2-Chlorobenzohydrazide?

A6: Researchers have explored the antitumor and antiangiogenic properties of 1,3,4-trisubstituted pyrazole derivatives synthesized using 2-Chlorobenzohydrazide. [] Some of these derivatives demonstrated significant cytotoxicity against various human tumor cell lines and showed promising antiangiogenic activity by inhibiting human umbilical vein endothelial cells' proliferation, cord formation, and migration. []

Q7: Can you provide an example of a specific compound synthesized from 2-Chlorobenzohydrazide that exhibits potent antitumor activity?

A7: Compound N'-(1-[1-[4-nitrophenyl]-3-phenyl-1H-pyrazol-4-yl]methylene)-2-chlorobenzohydrazide, synthesized from 2-Chlorobenzohydrazide, displayed substantial antitumor activity with promising median growth inhibition, total growth concentration, and median lethal concentration values. [] This highlights the potential of 2-Chlorobenzohydrazide derivatives as lead compounds in developing novel anti-cancer therapies.

Q8: Are there any analytical techniques commonly used to characterize compounds derived from 2-Chlorobenzohydrazide?

A8: Researchers frequently employ various spectroscopic and analytical techniques to characterize compounds synthesized from 2-Chlorobenzohydrazide. These techniques include Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance spectroscopy (1H NMR and 13C NMR), Time-of-Flight Mass Spectrometry (TOF MS ES+), and elemental analysis (C, H, N, S). [] Single-crystal X-ray diffraction is a powerful tool for elucidating the three-dimensional structures of these compounds, providing valuable insights into their structural features and potential for intermolecular interactions. [, , ]

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